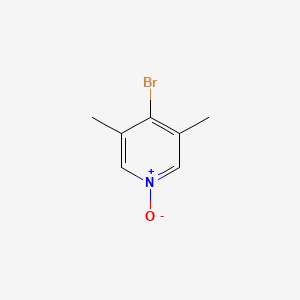

4-Bromo-3,5-dimethylpyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70564-92-0 |

|---|---|

Molecular Formula |

C7H8BrNO |

Molecular Weight |

202.05 g/mol |

IUPAC Name |

4-bromo-3,5-dimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-9(10)4-6(2)7(5)8/h3-4H,1-2H3 |

InChI Key |

SNKJRMVWDYSVHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C[N+](=CC(=C1Br)C)[O-] |

Origin of Product |

United States |

Contextualization of Pyridine N Oxides As Fundamental Scaffolds in Advanced Organic Synthesis

Pyridine (B92270) N-oxides are a versatile and highly valuable class of compounds in organic chemistry, serving as pivotal intermediates for the synthesis of substituted pyridines. researchgate.netsemanticscholar.org The parent pyridine ring is relatively unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. iust.ac.ir The formation of the N-oxide, typically through oxidation with reagents like peroxy acids, fundamentally alters the electronic properties and reactivity of the heterocyclic ring. researchgate.netwikipedia.org This transformation renders the pyridine core significantly more susceptible to a variety of chemical modifications. semanticscholar.orgresearchgate.net

The N-oxide group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic reagents. researchgate.net The oxygen atom can donate electron density into the ring through resonance, which particularly activates the carbons at the 2- and 4-positions for electrophilic attack. iust.ac.irwikipedia.org Conversely, the positively charged nitrogen atom inductively withdraws electron density, making the same 2- and 4-positions susceptible to nucleophilic attack. scripps.edu This dual reactivity allows for a wide range of functionalizations, including halogenation, nitration, alkylation, and arylation, often with high regioselectivity. semanticscholar.orgbohrium.com Furthermore, the N-oxide moiety can be readily removed through deoxygenation under mild conditions, yielding the desired substituted pyridine. semanticscholar.orgresearchgate.net This "activate-functionalize-deoxygenate" strategy makes pyridine N-oxides indispensable scaffolds in the construction of complex, biologically active molecules and functional materials. semanticscholar.orgresearchgate.net

| Property | Pyridine | Pyridine 1-oxide |

| Molecular Formula | C₅H₅N | C₅H₅NO |

| Molar Mass | 79.10 g·mol⁻¹ | 95.10 g·mol⁻¹ |

| Basicity (pKa of conjugate acid) | 5.2 | 0.79 scripps.edu |

| Dipole Moment | 2.03 D | 4.37 D scripps.edu |

| Reactivity towards Electrophiles | Low | High (at C2/C4) wikipedia.org |

| Reactivity towards Nucleophiles | Low | High (at C2/C4) scripps.edu |

Unique Contributions of Brominated and Alkyl Substituted Pyridine N Oxides in Chemical Transformations

The introduction of halogen and alkyl substituents onto the pyridine (B92270) N-oxide scaffold provides chemists with powerful tools to fine-tune reactivity and direct synthetic outcomes. Brominated pyridine N-oxides are particularly significant due to the versatile chemistry of the carbon-bromine bond. The bromine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or act as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net This enables the facile introduction of a wide array of carbon, nitrogen, and oxygen-based functional groups. The position of the bromine atom heavily influences the molecule's subsequent reactivity, making regioselective bromination a key area of research. tcichemicals.comresearchgate.net

Alkyl groups, such as the methyl groups in 4-Bromo-3,5-dimethylpyridine (B1290125) 1-oxide, also play a crucial role. As electron-donating groups, they can influence the electronic properties of the pyridine ring, affecting the rates and regioselectivity of subsequent reactions. researchgate.net Furthermore, the steric bulk of alkyl groups can direct incoming reagents to less hindered positions on the ring, providing an additional layer of synthetic control. The presence of methyl groups adjacent to the bromine atom, as in the target molecule, can sterically shield it and modulate its reactivity in coupling or substitution reactions. This interplay between the electronic effects of the N-oxide and alkyl groups, combined with the synthetic utility of the bromo substituent, creates a highly specific and valuable building block.

Rationale for Comprehensive Academic Research on 4 Bromo 3,5 Dimethylpyridine 1 Oxide

Direct N-Oxidation Approaches of Pyridine Precursors

The direct oxidation of the nitrogen atom in the pyridine ring is the most common and straightforward approach to synthesizing pyridine N-oxides. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently and with high yields.

Peracid-Mediated Oxidations (e.g., meta-Chloroperoxybenzoic Acid (m-CPBA), H2O2/Acetic Acid)

Peroxycarboxylic acids are widely used reagents for the N-oxidation of pyridines due to their reactivity and commercial availability. Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a popular choice. The reaction is typically carried out in a chlorinated solvent, and the corresponding N-oxide is obtained in good yield. For instance, the oxidation of 3-substituted pyridines to their corresponding N-oxides using m-CPBA has been shown to provide higher yields compared to other oxidizing agents. arkat-usa.org The N-oxidation of 3,5-lutidine (3,5-dimethylpyridine) with m-CPBA also proceeds to give the N-oxide in excellent yield. arkat-usa.org

A mixture of hydrogen peroxide (H₂O₂) and acetic acid is another commonly employed and cost-effective system for pyridine N-oxidation. This mixture generates peracetic acid in situ, which then acts as the oxidizing agent. This method has been successfully used for the oxidation of various pyridine derivatives. arkat-usa.org For example, the oxidation of 3,5-lutidine using 30% aqueous hydrogen peroxide in glacial acetic acid is a well-established procedure. arkat-usa.org

| Precursor | Oxidizing System | Solvent | Temperature | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 3,5-Dimethylpyridine (B147111) (3,5-Lutidine) | m-CPBA | Dichloromethane | Room Temperature | Excellent | arkat-usa.org |

| 3-Substituted Pyridines | m-CPBA | Not specified | Not specified | High | arkat-usa.org |

| 3,5-Dimethylpyridine (3,5-Lutidine) | 30% H₂O₂ / Acetic Acid | Acetic Acid | 70-80 °C | Not specified | nih.gov |

| Pyridine | H₂O₂ / Acetic Acid | Acetic Acid | Not specified | Good | arkat-usa.org |

Metal-Catalyzed Oxidation Systems (e.g., Methyltrioxorhenium (MTO)-catalyzed)

Metal-catalyzed oxidation systems offer an alternative to traditional peracid methods, often with higher efficiency and selectivity under milder conditions. Methyltrioxorhenium (MTO) is a particularly effective catalyst for the N-oxidation of pyridines using hydrogen peroxide as the terminal oxidant. This catalytic system is known for its high yields, especially for 3- and 4-substituted pyridines, which can be oxidized with very low catalyst loadings (0.2-0.5 mol%). arkat-usa.org Even pyridines with alkyl substituents show almost complete conversion to their corresponding N-oxides. arkat-usa.org

| Precursor | Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| 3- and 4-Substituted Pyridines | Methyltrioxorhenium (MTO) | 30% aq. H₂O₂ | Not specified | Not specified | High | arkat-usa.org |

| Pyridines with Alkyl Substituents | Methyltrioxorhenium (MTO) | 30% aq. H₂O₂ | Not specified | Not specified | Almost Complete Conversion | arkat-usa.org |

Oxidative Strategies for Substituted Pyridines

Beyond direct N-oxidation, other oxidative strategies can lead to the formation of substituted pyridine N-oxides. One such approach involves the oxidative aromatization of 1,4-dihydropyridine (B1200194) derivatives. This method is a versatile route to a wide array of polysubstituted pyridines, and under certain conditions, can potentially yield N-oxide products, although this is less common than the direct N-oxidation of a pre-formed pyridine ring. mdpi.comjcbsc.org

Another strategy involves cycloaddition reactions. For example, 4-nitroisoxazoles can undergo a mdpi.comacs.org cycloaddition reaction with enamines to produce bicyclic pyridine N-oxides in moderate yields. arkat-usa.org This approach allows for the construction of more complex, fused heterocyclic systems containing the pyridine N-oxide motif.

Functionalization Strategies for Pre-formed Pyridine N-Oxides

Once the pyridine N-oxide is formed, the ring can be further functionalized. The N-oxide group significantly influences the reactivity of the pyridine ring, generally activating the 2- and 4-positions towards nucleophilic attack and the 3- and 5-positions towards electrophilic attack.

Regioselective Halogenation Reactions (e.g., Bromination)

The halogenation of pyridine N-oxides is a key transformation for introducing functional handles for further synthetic manipulations. The regioselectivity of halogenation is influenced by the electronic nature of the substituents on the pyridine ring. For 3,5-dimethylpyridine 1-oxide, electrophilic bromination is expected to occur at the 4-position, which is activated by the electron-donating methyl groups and the N-oxide functionality.

While specific conditions for the direct bromination of 3,5-dimethylpyridine 1-oxide to yield the 4-bromo derivative are not extensively detailed in the provided search results, general methods for the regioselective halogenation of pyridine N-oxides are well-established. acs.orgnih.govacs.orgresearchgate.net These methods often involve the use of reagents like phosphorus oxyhalides (POX₃) or sulfuryl chloride (SO₂Cl₂), which can lead to halogenation at the 2-position. acs.orgacs.org However, for electrophilic substitution, reagents such as N-bromosuccinimide (NBS) in an acidic medium could potentially favor bromination at the electronically enriched 4-position of 3,5-dimethylpyridine 1-oxide.

Alkylation and Arylation Reactions on the Pyridine N-Oxide Ring

The pyridine N-oxide ring can be readily functionalized with carbon-based nucleophiles through alkylation and arylation reactions. These reactions often proceed with high regioselectivity, targeting the 2-position of the ring.

Grignard reagents are effective for the alkylation and arylation of pyridine N-oxides. The reaction typically involves the nucleophilic addition of the Grignard reagent to the 2-position of the pyridine N-oxide. nih.gov

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 2-arylpyridine N-oxides. rsc.orgresearchgate.netberkeley.edursc.org This method involves the direct coupling of a pyridine N-oxide with an aryl partner, often an aryl halide or boronic acid, in the presence of a palladium catalyst. The N-oxide group acts as a directing group, facilitating the C-H activation at the 2-position.

| Pyridine N-Oxide Substrate | Reagent | Catalyst/Conditions | Product Type | Regioselectivity | Reference(s) |

|---|---|---|---|---|---|

| Nitropyridine N-oxides | Grignard reagents | Not specified | Arylated/Alkylated Pyridine N-oxides | Site-selective | nih.gov |

| Pyridine N-oxides | Aryl bromides | Palladium acetate (B1210297)/PtBu₃ | 2-Arylpyridine N-oxides | 2-position | berkeley.edu |

| Pyridine N-oxides | Potassium aryl- and heteroaryltrifluoroborates | Pd(OAc)₂/TBAI | 2-Arylpyridine N-oxides | 2-position | rsc.org |

| Pyridine N-oxides | Unactivated arenes | Pd catalyst/Ag oxidant | ortho-Arylated pyridine N-oxides | ortho-position | researchgate.net |

Ring Transformation Routes to Pyridine N-Oxides

The synthesis of the pyridine N-oxide core is not limited to the direct oxidation of a pre-existing pyridine ring. Ring transformation methodologies, wherein another heterocyclic system is chemically rearranged and converted into the desired pyridine N-oxide skeleton, represent a valuable alternative. One such documented pathway involves the transformation of isoxazoles. arkat-usa.org This approach leverages the inherent reactivity of the isoxazole (B147169) ring, which can be induced to undergo cleavage and subsequent recyclization to form the more stable aromatic pyridine N-oxide system. While not the most common route for simple pyridine N-oxides, ring transformations offer a strategic advantage for accessing highly substituted or complex derivatives that may be difficult to prepare through traditional oxidation methods.

Specific Synthetic Routes to this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of a 3,5-dimethylpyridine precursor. These routes can be categorized into direct methods aiming to install the bromo group and N-oxide function, and derivatization approaches that modify an existing pyridine N-oxide intermediate.

A direct synthesis of this compound logically proceeds from the readily available starting material, 3,5-dimethylpyridine (also known as 3,5-lutidine). This transformation requires two key operations: N-oxidation of the pyridine nitrogen and regioselective bromination at the C4 position. The sequence of these steps is critical. Typically, the N-oxidation is performed first to activate the pyridine ring for subsequent electrophilic substitution.

The initial step involves the oxidation of 3,5-lutidine to its corresponding N-oxide. This is a standard transformation commonly achieved using various oxidizing agents. A widely used and effective method employs a mixture of hydrogen peroxide and glacial acetic acid. nih.gov The reaction involves heating the pyridine derivative with an excess of hydrogen peroxide in acetic acid, which serves as both a solvent and a catalyst, to produce 3,5-dimethylpyridine 1-oxide. nih.govepo.org

| Step | Starting Material | Reagents | Conditions | Product | Reference |

| N-Oxidation | 3,5-Lutidine | Hydrogen Peroxide (H₂O₂), Acetic Acid (AcOH) | Heated (e.g., 90°C) | 3,5-Dimethylpyridine 1-oxide | epo.org, nih.gov |

Once 3,5-dimethylpyridine 1-oxide is formed, the subsequent step is bromination. The N-oxide group activates the 4-position of the ring towards electrophilic attack. However, the direct bromination of pyridine N-oxides at the 4-position can be challenging and is less frequently documented compared to other functionalizations. scripps.edu A potential, though less direct, route to achieve this transformation involves a Sandmeyer-type reaction. This would necessitate the synthesis of 4-amino-3,5-dimethylpyridine 1-oxide, followed by diazotization and subsequent reaction with a bromide source, such as copper(I) bromide.

An alternative and often more efficient strategy for synthesizing this compound involves the derivatization of a pre-functionalized pyridine N-oxide intermediate. A particularly effective precursor is 4-nitro-3,5-dimethylpyridine 1-oxide. The nitro group at the 4-position is a strong electron-withdrawing group and an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

The synthesis of the 4-nitro intermediate begins with the N-oxidation of 3,5-lutidine as described previously. The resulting 3,5-dimethylpyridine 1-oxide is then subjected to nitration. This is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid at elevated temperatures (e.g., 90°C). epo.orgpatsnap.com An alternative method utilizes potassium nitrate (B79036) in concentrated sulfuric acid, which can offer a more controlled reaction with reduced harmful emissions. patsnap.com

| Step | Starting Material | Reagents | Conditions | Product | Reference |

| Nitration | 3,5-Dimethylpyridine 1-oxide | Conc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄) | 90°C | 4-Nitro-3,5-dimethylpyridine 1-oxide | epo.org |

| Nitration (Alternative) | 3,5-Dimethylpyridine 1-oxide | Potassium Nitrate (KNO₃), Conc. Sulfuric Acid (H₂SO₄) | 60°C - 120°C | 4-Nitro-3,5-dimethylpyridine 1-oxide | patsnap.com |

With 4-nitro-3,5-dimethylpyridine 1-oxide in hand, the final step is the displacement of the nitro group with a bromide ion. It has been demonstrated that the nitro group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles, including halides. researchgate.netresearchgate.net By treating the 4-nitro derivative with a bromide source, such as hydrobromic acid (HBr) or a bromide salt, the corresponding this compound is obtained. This nucleophilic substitution provides a high-yielding and regiochemically precise route to the target compound.

Nucleophilic Reactivity at the Pyridine Ring

The introduction of the N-oxide moiety renders the pyridine ring more susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. youtube.comscripps.edu This is due to the electron-withdrawing nature of the N-oxide group, which lowers the electron density at these positions. The general mechanism involves an initial attack of an electrophile or activating agent on the N-oxide oxygen, followed by the addition of a nucleophile to the C-2 or C-4 position. scripps.edu

The C-2 position of pyridine N-oxides is a primary site for nucleophilic substitution. This transformation is often achieved by activating the N-oxide oxygen with an agent like p-toluenesulfonic anhydride (B1165640) (Ts₂O) or bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), which converts the oxygen into a good leaving group. semanticscholar.orgresearchgate.net Following activation, a wide range of nucleophiles can be introduced at the C-2 position. researchgate.net For a substrate like this compound, nucleophilic attack is strongly directed to the C-2 and C-6 positions, which are electronically activated by the N-oxide. The bulky methyl groups at C-3 and C-5 may provide some steric hindrance, but the electronic activation generally overcomes this.

Various nucleophiles have been successfully employed for the C-2 functionalization of pyridine N-oxide systems. For instance, amination to produce 2-aminopyridines can be achieved using reagents like tert-butylamine (B42293) in the presence of Ts₂O, followed by in-situ deprotection with trifluoroacetic acid (TFA). wordpress.com Other methods utilize activated isocyanides for the synthesis of 2-aminopyridines. nih.gov Halogenation can also be accomplished selectively at the C-2 position. The use of p-toluenesulfonic anhydride as an activator with a tetrabutylammonium (B224687) halide source allows for mild and regioselective C-2 bromination or chlorination. tcichemicals.com

| Reaction Type | Activating Agent | Nucleophile/Reagent | Position | Ref. |

| Amination | Ts₂O / TFA | t-BuNH₂ | C-2 | wordpress.com |

| Amination | PyBroP | Aliphatic amines, heterocycles | C-2 | semanticscholar.org |

| Bromination | p-Toluenesulfonic anhydride | Tetrabutylammonium bromide | C-2 | tcichemicals.com |

| Chlorination | p-Toluenesulfonic anhydride | Tetrabutylammonium chloride | C-2 | tcichemicals.com |

| Alkylation | Grignard Reagents | R-MgX | C-2 | acs.org |

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. In pyridine N-oxide systems, direct arylation and alkylation are powerful tools for introducing carbon-based substituents, primarily at the C-2 position.

Palladium-catalyzed direct arylation enables the cross-coupling of pyridine N-oxides with unactivated arenes or bromoarenes. acs.orgfu-berlin.de Mechanistic studies suggest a cooperative catalysis between two distinct palladium centers, where one center performs the C-H activation on the pyridine N-oxide and the other facilitates the cross-coupling. berkeley.edu This method provides direct access to 2-aryl pyridine N-oxides with high site-selectivity. acs.org

Direct alkylation can be achieved through photoredox catalysis. Visible-light-induced methods allow for the C-2 alkylation of pyridine N-oxides under mild conditions. acs.org These reactions are proposed to proceed through radical intermediates. acs.org Pyridine N-oxides can also act as hydrogen atom transfer (HAT) agents in photoredox-catalyzed reactions to functionalize unactivated C(sp³)–H bonds of aliphatic compounds, which then add to radical acceptors. acs.orgnih.govnih.gov Another approach involves the use of Wittig reagents for the reductive C-2 alkylation of pyridine N-oxides, which demonstrates excellent site selectivity and functional-group compatibility. nih.gov

| Transformation | Catalytic System | Reactants | Position | Ref. |

| Direct Arylation | Pd(OAc)₂ / Ag₂CO₃ | Unactivated Arenes | C-2 | acs.org |

| Direct Arylation | Pd(OAc)₂ / P(t-Bu)₃ | Bromoarenes | C-2 | berkeley.edu |

| Direct Alkylation | Photoredox Catalyst (Visible Light) | Alkyl Precursors | C-2 | acs.org |

| Reductive Alkylation | None (Wittig Reagent) | R-CH=PPh₃ | C-2 | nih.gov |

Electrophilic Reactivity and Substitution Patterns

In contrast to pyridine, which is highly deactivated towards electrophilic aromatic substitution (EAS), pyridine N-oxide is significantly more reactive. bhu.ac.in The N-oxide oxygen can donate electron density into the pyridine ring through resonance, increasing the electron density at the C-2, C-4, and C-6 positions and thus activating them for electrophilic attack. bhu.ac.invaia.comyoutube.com Consequently, electrophilic substitution on pyridine N-oxide occurs under much milder conditions than on pyridine itself. vaia.com

The most common example of EAS on pyridine N-oxide is nitration. The reaction of pyridine N-oxide with a mixture of fuming nitric acid and sulfuric acid regioselectively yields 4-nitropyridine-N-oxide. oc-praktikum.desapub.orgresearchgate.net This C-4 selectivity is observed even when other substituents are present at the C-2 or C-3 positions. researchgate.net Theoretical studies suggest that while the ortho nitro compound might be the kinetic product, the para product is favored, especially when solvation of the N-oxide oxygen is considered. rsc.org

For this compound, the C-4 position is blocked by the bromine atom. The N-oxide group activates the C-2 and C-6 positions, while the methyl groups at C-3 and C-5 also provide weak activation at the ortho and para positions (C-2, C-4, C-6). Therefore, electrophilic substitution would be strongly directed to the equivalent C-2 and C-6 positions.

Deoxygenation Reactions of the N-Oxide Moiety

The deoxygenation of the N-oxide is often the final step after the desired functionalization of the pyridine ring has been achieved. rsc.org This step is crucial for regenerating the pyridine nucleus. A variety of methods, including metal-catalyzed and photoredox-catalyzed pathways, have been developed for this transformation.

Transition metal complexes are effective catalysts for the deoxygenation of pyridine N-oxides, typically using a stoichiometric reductant as an oxygen atom acceptor. Common reductants include trivalent phosphorus compounds like triphenylphosphine (B44618) (PPh₃) or trialkylamines. thieme-connect.comorganic-chemistry.org

Several metal systems have been reported:

Molybdenum: Dichlorodioxomolybdenum(VI) complexes catalyze the efficient deoxygenation of various aromatic N-oxides with PPh₃ under mild conditions. thieme-connect.com

Rhenium: Oxorhenium(V) complexes are highly efficient catalysts for the oxygen atom transfer from pyridine N-oxides to triphenylphosphine, proceeding rapidly even with low catalyst loading. acs.org

Palladium: Palladium acetate [Pd(OAc)₂] in combination with a diphosphine ligand like dppf catalyzes the deoxygenation using triethylamine (B128534) as both a base and the oxygen acceptor, often under microwave irradiation. organic-chemistry.org

The general mechanism for these reactions involves the transfer of the oxygen atom from the N-oxide to the metal center, forming a higher-valent metal-oxo species. This species is then reduced back to its active catalytic state by the stoichiometric reductant (e.g., PPh₃ is oxidized to Ph₃PO). thieme-connect.com

Photoredox catalysis offers a modern, mild alternative for the deoxygenation of N-oxides. acs.org These methods utilize visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes.

Rhenium-based photocatalysts, such as [Re(4,4'-tBu-bpy)(CO)₃Cl], have been shown to efficiently deoxygenate a range of functionalized pyridine N-oxides under ambient conditions. researchgate.netrsc.orgchemrxiv.org The mechanism involves the excited photocatalyst reducing the N-oxide substrate, leading to the cleavage of the N-O bond. This pathway is notable for its ability to reduce substrates with a wide range of reduction potentials. chemrxiv.org Another approach uses noble metal-free titanium dioxide (TiO₂) as a photocatalyst in water, with oxalic acid serving as a clean hydrogen source for the reduction. acs.org These photocatalytic methods represent a sustainable approach to deoxygenation, often avoiding harsh reagents and conditions. rsc.orgacs.org

Metal-Free Deoxygenation Processes

The removal of the oxygen atom from pyridine N-oxides to regenerate the corresponding pyridine is a fundamental transformation in organic synthesis. While many methods rely on transition metals, several effective metal-free processes have been developed, offering advantages in terms of cost, toxicity, and ease of product purification. These methods often employ sustainable or economical reagents. researchgate.netrsc.org

One efficient approach utilizes phenylboronic acid as a green and economical deoxygenating agent. researchgate.net This method is effective for a range of N,N-dialkylaniline N-oxides, trialkylamine N-oxides, and pyridine N-oxides, providing the corresponding amines in good to excellent yields. researchgate.net A key advantage of this process is its tolerance of reducible functional groups such as ketones, amides, esters, and even nitro groups, which remain intact even at elevated temperatures. researchgate.net

Another sustainable method involves the use of an iodide source, such as MgI₂, in formic acid. rsc.org In this system, formic acid serves as the activator, solvent, and stoichiometric reductant, while the iodide acts as a catalytic reductant. rsc.org This process is compatible with various functional groups, including carbonyls, cyanos, and benzyl (B1604629) groups. rsc.org DFT mechanistic studies suggest the deoxygenation proceeds via an SN2-type mechanism. rsc.org

Electrochemical methods also provide a metal-free alternative for the deoxygenation of N-heteroaromatic N-oxides. organic-chemistry.org This technique efficiently reduces pyridines, quinolines, and isoquinolines in an aqueous solution without the need for transition-metal catalysts or waste-generating chemical reductants. organic-chemistry.org

Table 1: Comparison of Metal-Free Deoxygenation Methods for Pyridine N-Oxides

| Reagent/Method | Key Features | Tolerated Functional Groups | Reference |

|---|---|---|---|

| Phenylboronic Acid | Green, economical, high yields. | Ketones, amides, esters, nitro groups. | researchgate.net |

| Iodide / Formic Acid | Sustainable, formic acid as solvent and reductant. | Carbonyls, cyanos, benzyl groups. | rsc.org |

| Electrochemical | No transition metals or chemical reductants. | Effective for various N-heteroaromatics. | organic-chemistry.org |

Rearrangement Reactions Involving the N-Oxide Group

The N-oxide functionality in pyridine systems can participate in various intramolecular rearrangement reactions, leading to the formation of new structural motifs. These transformations are often triggered by heat, light, or catalysis and proceed through distinct mechanistic pathways.

A notable rearrangement of pyridine N-oxides is the Boekelheide reaction, which involves the treatment of 2-methylpyridine (B31789) N-oxides with an acid anhydride, such as trifluoroacetic anhydride or acetic anhydride. youtube.com The reaction proceeds through initial O-acylation of the N-oxide. youtube.comchemtube3d.com A base then abstracts a proton from the 2-methyl group, forming a neutral intermediate. youtube.comchemtube3d.com This intermediate undergoes a concerted nih.govnih.gov-sigmatropic rearrangement, resulting in the formation of a 2-(acyloxy)methylpyridine, which can be hydrolyzed to the corresponding 2-hydroxymethylpyridine. youtube.comchemtube3d.com The rearrangement proceeds via a six-membered transition state, which is characteristic of this type of pericyclic reaction. chemtube3d.com

Gold catalysts have been shown to mediate the rearrangement of acetylenic amine N-oxides to form piperidinones or azepanones. nih.govnih.govacs.org Quantum mechanical studies have revealed that this transformation does not proceed through a gold carbenoid intermediate as initially hypothesized. nih.govnih.gov Instead, the mechanism involves a concerted hetero-retro-ene reaction. nih.govnih.govacs.org This process is formally a 1,5-hydrogen shift from an N-alkyl group to the vinyl position of a gold-coordinated methyleneisoxazolidinium intermediate. nih.govnih.gov Density functional theory (DFT) calculations accurately predict the experimental regioselectivities, explaining why the hydrogen atom is selectively transferred from the smaller N-alkyl substituent. nih.govnih.gov Experimental evidence supports a concerted hydrogen shift, ruling out the involvement of gold carbenes. nih.gov

The direct C-H hydroxylation of the C3 position of a pyridine ring is a challenging transformation due to the inherent electronic properties of the heterocycle. nih.govacs.orgnih.gov A powerful, metal-free strategy to achieve this involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgnih.govelsevierpure.com This "oxygen-walking" tactic is initiated by UV irradiation (e.g., at 254 nm), which excites the pyridine N-oxide to its singlet excited state. nih.govthieme-connect.de This excited state can collapse into a transient oxaziridine (B8769555) intermediate, which then rearranges to furnish the synthetically challenging C3-hydroxypyridine. nih.govacs.org This method is operationally simple and demonstrates compatibility with a wide array of functional groups, making it suitable for the late-stage functionalization of complex, medicinally relevant molecules. nih.govacs.orgnih.gov

Table 2: Photochemical Conversion of Pyridine N-Oxides to C3-Hydroxy Pyridines

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | 3-Hydroxypyridine | 64% | AcOH, (F₃C)₃COH, 254 nm | thieme-connect.de |

| 3-Methylpyridine N-oxide | 3-Hydroxy-5-methylpyridine | 75% | AcOH, (F₃C)₃COH, 254 nm | nih.gov |

| 4-Phenylpyridine N-oxide | 3-Hydroxy-4-phenylpyridine | 80% | AcOH, (F₃C)₃COH, 254 nm | nih.gov |

C-H Functionalization Strategies Utilizing Pyridine N-Oxides as Directing Groups

The N-oxide group serves as an effective directing group in C-H functionalization reactions, enhancing the reactivity of the pyridine ring and controlling the regioselectivity of the transformation. acs.orgnih.govacs.org The oxygen atom can coordinate to a metal catalyst, positioning it to activate specific C-H bonds, typically those at the ortho (C2 and C6) positions. mdpi.comacs.org

The directing ability of the N-oxide group has been widely exploited in palladium-catalyzed C-H activation reactions. For instance, direct arylation of pyridine N-oxides with aryl bromides occurs with complete selectivity for the 2-position. acs.org This method provides a valuable alternative to traditional cross-coupling reactions that often require problematic 2-metallated pyridines. acs.org Following the C-H functionalization, the N-oxide group can be easily removed by reduction to afford the 2-arylpyridine. acs.org

This strategy extends to other transformations, including C2-alkylation and C2-alkenylation. Rhodium catalysts have been employed for the C2-alkylation of quinoline (B57606) N-oxide with acrylates. mdpi.com More recently, a chemo- and regioselective C2-alkylation of pyridine N-oxides has been achieved using titanacyclopropanes, which react preferentially with the N-oxide even in the presence of other functionalities like esters or amides. nih.gov This highlights the robust directing capacity of the N-oxide group in orchestrating selective C-H functionalization at the ortho position. nih.gov

Table 3: Examples of Ortho C-H Functionalization Directed by the N-Oxide Group

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Position | Reference |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ / PtBu₃·HBF₄ | Pyridine N-oxide | C2 | acs.org |

| Alkenylation | [Rh(cod)Cl]₂ / dppe | Quinoline N-oxide | C2 | mdpi.com |

| Alkylation | Titanacyclopropane | Pyridine N-oxide | C2 | nih.gov |

| Heteroarylation | Pd(OAc)₂ / Ag₂CO₃ | Quinoline N-oxide | C2 | mdpi.com |

Scope and Limitations of C-H Functionalization

The C-H functionalization of pyridine N-oxides is a powerful tool for creating complex molecules, leveraging the N-oxide group's ability to influence the electronic properties and reactivity of the pyridine ring. thieme-connect.dersc.org The oxygen atom in the N-oxide can act as a directing group, facilitating reactions at specific positions, particularly the C2 position, due to its proximity. nih.gov However, regioselective reactions at more distant positions (C3, C4) are more challenging to achieve and have been an area of significant research. nih.gov

The scope of C-H functionalization on pyridine N-oxide systems is broad, encompassing various transformations. Transition metal-catalyzed reactions, particularly with palladium, have been employed for alkenylation and arylation at the ortho position via a double C-H bond activation pathway. nih.gov For instance, quinoline N-oxide can be arylated at the C2 position with good regioselectivity. nih.gov The development of purely organic approaches, using a combination of an acridinium (B8443388) photoredox catalyst and a pyridine N-oxide as a hydrogen atom transfer (HAT) precursor, has enabled C-H alkylation reactions. acs.org This method is notable for its ability to activate strong tertiary, secondary, and even primary C-H bonds. acs.org

However, the scope of these reactions is not without limitations. The substrate scope for C-H alkylation using HAT and acridinium photoredox catalysts was historically narrow, often limited to highly electron-deficient olefins as radical acceptors. acs.org The electronic nature of substituents on the pyridine ring plays a crucial role. While the methodology tolerates both electron-donating and electron-withdrawing groups, the efficiency and regioselectivity can be affected. nih.gov For a substrate like This compound , the electron-withdrawing bromo group and the electron-donating methyl groups would present a complex electronic environment influencing reactivity.

A significant limitation arises from the structure of the pyridine N-oxide itself. Derivatives with alkyl substituents containing benzylic C-H bonds, such as the methyl groups in This compound , are often unsuitable for certain transformations. rsc.org This is due to a competing deleterious Boekelheide reaction that can occur upon acylation of the N-oxide functionality. rsc.org Furthermore, the basicity of pyridine N-oxides can interfere with reactions involving acidic substrates, such as aliphatic carboxylic acids, which may lead to mixtures of C-H alkylated and decarboxylated products. acs.org While switching solvents can sometimes prevent these side reactions, it highlights the sensitivity of the system to reaction conditions. acs.org Regioselectivity can also be a challenge; for example, deoxychlorination of 3-picoline N-oxide with phosphorus oxychloride results in a mixture of isomers. youtube.com

| Reaction Type | Catalyst/Reagent System | Applicable C-H Bonds | Key Limitations & Considerations |

|---|---|---|---|

| C2-Arylation | Pd(OAc)₂ / Ag₂CO₃ | Aromatic C-H | Requires high temperatures; can have side reactions. nih.gov |

| C-H Alkylation | Acridinium Photoredox Catalyst / Pyridine N-oxide (HAT precursor) | Tertiary, Secondary, Primary Aliphatic C-H | Historically narrow radical acceptor scope; potential for decarboxylation with acidic substrates. acs.org |

| Minisci-type Alkylation | Metal Sulfinates (e.g., Langlois' reagent) / Oxidant | Alkyl C-H | Radical addition typically shows preference for C2/C6 and C4 positions; regioselectivity can be an issue with unsymmetrical pyridines. nih.gov |

| Deoxygenative C-H Functionalization | Phosphorus Oxychloride (for chlorination) | Pyridine Ring C-H | Poor regioselectivity can lead to mixtures of isomers. youtube.com |

Role of the N-O Bond in Electron Transfer Processes and Radical Chemistry

The N-O bond in pyridine N-oxides is a unique functional group that dictates much of the compound's reactivity, particularly in electron transfer and radical processes. arkat-usa.org It is best described as a dative or semipolar bond with a significant dipole moment, where the nitrogen is formally positively charged and the oxygen is negatively charged. thieme-connect.de This bond is characterized by a notable contribution from π-type back-donation from the oxygen to the nitrogen. rsc.orgresearchgate.net The stability and length of the N-O bond are highly sensitive to the electronic nature of substituents on the pyridine ring. rsc.orgresearchgate.netnih.gov Electron-withdrawing groups, such as a nitro or bromo group, tend to stabilize and shorten the N-O bond. rsc.orgresearchgate.netnih.gov Conversely, electron-donating groups, like the methyl substituents in This compound , have the opposite effect. rsc.orgresearchgate.netnih.gov

The N-O bond is relatively weak, with a bond dissociation energy of about 63.3 kcal/mol for pyridine N-oxide, making it prone to fragmentation. thieme-connect.de This property is central to its role in radical chemistry. Pyridine N-oxides can serve as precursors to highly reactive oxygen-centered radicals. acs.org Under photoredox catalysis, they can function as hydrogen atom transfer (HAT) agents, enabling the abstraction of hydrogen atoms from strong, unactivated C-H bonds. acs.org

Furthermore, the N-O bond facilitates electron transfer processes. One-electron oxidation of a pyridine N-oxide, for instance by a photoexcited species, can generate a pyridine N-oxide radical cation. researchgate.net These radical cations are reactive species that can engage with various substrates. For example, the radical cation of pyridine N-oxide has been shown to react with cyclohexane, methanol, or toluene (B28343) to form intermediate complexes which, in the presence of oxygen, can lead to oxidation of the substrate. researchgate.net

The fragmentation of the N-O bond is also a key step in generating carbon-centered radicals. rsc.org Inspired by Barton's work, photoactive esters derived from pyridine N-oxides can undergo photoinduced fragmentation of the N-O bond. rsc.org This process allows for the generation of primary, secondary, and tertiary carbon radicals from readily available carboxylic acid precursors, which can then be used in subsequent reactions like Minisci-type alkylations. rsc.org The design of the pyridine N-oxide is critical to avoid undesired side reactions where the generated radical might be trapped by the pyridine auxiliary itself. rsc.org The cleavage of the N-O bond can also be achieved using trivalent phosphorus compounds, driven by the formation of a strong P=O bond. chemtube3d.com

| Process | Role of N-O Bond | Generated Species | Synthetic Application |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Precursor to Oxygen-Centered Radical | Pyridinyloxyl Radical | C-H alkylation of unactivated alkanes. acs.org |

| One-Electron Oxidation | Electron Donor | Pyridine N-oxide Radical Cation | Oxidation of organic substrates like cyclohexane. researchgate.net |

| Photoinduced Fragmentation | Photocleavable Activator | Carbon-Centered Radicals (from acyloxy derivatives) | Photochemical Minisci alkylation. rsc.org |

| Reductive Cleavage | Oxygen Atom Donor | Parent Pyridine | Deoxygenation reactions. chemtube3d.com |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 3,5 Dimethylpyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For 4-Bromo-3,5-dimethylpyridine (B1290125) 1-oxide, various NMR experiments reveal the specific arrangement of its atoms.

The ¹H NMR spectrum of 4-Bromo-3,5-dimethylpyridine 1-oxide is simplified by the molecule's symmetry. A plane of symmetry passes through the C4-Bromo and N-O bonds, rendering the two methyl groups at positions 3 and 5 chemically equivalent, and the two protons at positions 2 and 6 also equivalent.

Consequently, the spectrum is expected to show two distinct signals:

Methyl Protons (C3-CH₃ and C5-CH₃): These six protons would appear as a single, sharp singlet. The N-oxide group and the adjacent bromine atom influence the electronic environment, and their chemical shift is anticipated in the range of δ 2.3-2.6 ppm.

Aromatic Protons (H2 and H6): These two protons would also give rise to a single singlet due to their chemical equivalence and lack of adjacent protons for coupling. The potent electron-donating character of the N-oxide group increases the electron density at the ortho (C2/C6) positions, causing an upfield shift compared to the parent pyridine (B92270). cdnsciencepub.combohrium.com Their signal is expected to appear in the aromatic region, typically around δ 8.1-8.4 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2, H6 | 8.1 - 8.4 | Singlet | 2H |

| C3-CH₃, C5-CH₃ | 2.3 - 2.6 | Singlet | 6H |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are heavily influenced by the electronic effects of the N-oxide, bromine, and methyl substituents.

The N-oxidation of a pyridine ring significantly alters the electronic distribution. It leads to a substantial increase in electron density at the C2, C4, and C6 positions (ortho and para carbons), resulting in a pronounced upfield shift (to a lower δ value) for these carbons compared to the non-oxidized pyridine. cdnsciencepub.comresearchgate.net Conversely, the C3 and C5 positions (meta carbons) experience a decrease in electron density, causing them to shift downfield. cdnsciencepub.combohrium.com

The analysis of the expected shifts is as follows:

C2 and C6: These carbons are strongly shielded by the N-oxide group, moving their signal upfield.

C3 and C5: These carbons are deshielded by the N-oxide functionality. The attached methyl groups also contribute to their chemical shift.

C4: This carbon is directly bonded to the electronegative bromine atom, which typically causes a deshielding (downfield) effect. However, the powerful shielding effect from the para N-oxide group is dominant, resulting in a net upfield shift for this position. bohrium.com

Methyl Carbons: The carbons of the two equivalent methyl groups will appear as a single signal in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data and Electronic Influences

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Electronic Effects |

| C2, C6 | ~138-142 | Shielded by N-oxide group |

| C3, C5 | ~130-135 | Deshielded by N-oxide group; substituent effect from -CH₃ |

| C4 | ~118-122 | Strongly shielded by N-oxide group; deshielded by Br |

| -CH₃ | ~17-20 | Aliphatic carbon |

While one-dimensional NMR provides essential data, 2D NMR techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, the COSY spectrum would be very simple. No cross-peaks would be expected, as the aromatic protons (H2/H6) and the methyl protons are isolated spin systems with no adjacent protons to couple with. This absence of correlation would confirm their structural isolation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons to which they are attached (one-bond C-H coupling). An HSQC spectrum would show two cross-peaks: one connecting the proton signal at δ ~8.1-8.4 ppm to the carbon signal at δ ~138-142 ppm (confirming the H2/H6 to C2/C6 attachment) and another connecting the methyl proton signal at δ ~2.3-2.6 ppm to the methyl carbon signal at δ ~17-20 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing connectivity across multiple bonds (typically 2-3 bonds). It is crucial for piecing together the molecular skeleton. For this molecule, the following key correlations would be expected:

The methyl protons (δ ~2.3-2.6 ppm) would show correlations to the quaternary carbon C4 (three bonds, ³J) and their attached carbons C3/C5 (two bonds, ²J).

The aromatic protons H2/H6 (δ ~8.1-8.4 ppm) would show correlations to the quaternary carbon C4 (three bonds, ³J) and the methyl-substituted carbons C3/C5 (two bonds, ²J). These correlations would definitively confirm the substitution pattern on the pyridine ring.

While no studies involving the complexation of this compound with silicon compounds were identified, research on other pyridine N-oxides demonstrates the utility of ²⁹Si NMR in this area. Pyridine N-oxides can act as ligands, coordinating to silicon centers through the N-oxide oxygen atom.

Studies have shown that pyridine N-oxides can form stable, penta-coordinated silicon complexes. ias.ac.in In these studies, ²⁹Si NMR is used to monitor the complexation. The formation of the O→Si coordinate bond induces a significant change in the electronic environment around the silicon nucleus. For penta-coordinated silicon compounds formed with pyridine N-oxide ligands, ²⁹Si NMR signals have been observed in the narrow region of –108.4 to –110.5 ppm. ias.ac.in This characteristic upfield chemical shift is indicative of the higher coordination number and serves as a diagnostic tool for confirming the formation and studying the structure of such complexes in solution and the solid state. ias.ac.in

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The most characteristic feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration (νN-O). This vibration gives rise to a strong absorption band that is a reliable indicator of the N-oxide functionality.

For a wide range of alkylpyridine 1-oxides, this characteristic absorption band appears consistently in the 1200–1300 cm⁻¹ region. jst.go.jp The precise frequency of the N-O stretch is sensitive to the electronic effects of the other substituents on the pyridine ring. jst.go.jp

Electron-donating groups (like the methyl groups at C3 and C5) tend to increase the electron density on the ring and can influence the N-O bond order, typically shifting the frequency. Specifically, alkyl groups at the 3-position have been noted to cause a shift to a higher frequency. jst.go.jp

Electron-withdrawing groups (like the bromine at C4) also impact the electronic structure and thus the N-O stretching frequency.

For this compound, the νN-O band is expected to be a prominent feature in the 1240–1280 cm⁻¹ range. Other expected bands would include C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹), C=C and C=N ring stretching vibrations (~1400-1610 cm⁻¹), and C-H bending vibrations.

Expected Key IR Absorption Bands

| Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C, C=N Ring Stretch | 1400 - 1610 | Medium-Strong |

| N-O Stretch | 1240 - 1280 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering insights into its structure and bonding. For this compound, the Raman spectrum is expected to be rich and complex, with characteristic vibrations arising from the pyridine ring, the N-oxide group, the methyl groups, and the carbon-bromine bond.

The vibrational modes of the pyridine ring are particularly informative. These include ring stretching vibrations, in-plane and out-of-plane bending modes. The introduction of substituents—two methyl groups and a bromine atom—as well as the N-oxide functionality, will induce shifts in the frequencies of these modes compared to unsubstituted pyridine. The electron-donating methyl groups are expected to slightly increase the electron density in the ring, while the electron-withdrawing bromine atom and the N-oxide group will have opposing effects.

A key vibration to consider is the N-O stretching mode. In pyridine 1-oxide, this mode is typically observed in the Raman spectrum. arkat-usa.org The frequency of this mode is sensitive to the electronic environment of the pyridine ring. The presence of both electron-donating (methyl) and electron-withdrawing (bromo) substituents in this compound will influence the N-O bond order and, consequently, the frequency of its stretching vibration.

Furthermore, the C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum. The methyl groups will also contribute characteristic C-H stretching and bending vibrations. A predicted assignment of the major Raman active vibrational modes for this compound, based on known assignments for related molecules, is presented in Table 1.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Ring Stretching | 1600 - 1400 | Vibrations involving the stretching of the C-C and C-N bonds within the pyridine ring. |

| N-O Stretching | 1300 - 1200 | Stretching vibration of the N-oxide bond. |

| CH₃ Deformations | 1450 - 1350 | Bending and deformation modes of the methyl groups. |

| Ring Breathing | 1050 - 950 | Symmetric stretching and contraction of the entire pyridine ring. |

Electronic Spectroscopy

The electronic absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from π-π* and n-π* electronic transitions. The UV-Vis spectrum of the parent compound, pyridine 1-oxide, shows a strong π-π* transition. arkat-usa.org The introduction of substituents on the pyridine ring will modulate the energies of these transitions.

A study on 4-chloro- and 4-bromopyridine (B75155) N-oxides provides valuable comparative data. oup.comconsensus.app In a non-polar solvent like carbon tetrachloride, 4-bromopyridine N-oxide exhibits a weak absorption band at approximately 330 nm, which is attributed to an n-π* transition, and a strong absorption band around 290 nm, assigned to a π-π* transition. oup.com It is expected that this compound will display a similar absorption profile. The presence of the two methyl groups, which are weak auxochromes, may cause a slight bathochromic (red) shift of these absorption maxima.

The solvent environment can significantly influence the position of these absorption bands. For polar solvents, a blue shift (hypsochromic shift) of the n-π* transition is typically observed due to the stabilization of the non-bonding orbitals. The π-π* transition is generally less sensitive to solvent polarity. Table 2 presents the UV-Vis absorption data for the analogous compound, 4-bromopyridine N-oxide, in various solvents. oup.com

Table 2: UV-Vis Absorption Maxima (λmax) for 4-Bromopyridine N-oxide in Different Solvents

| Solvent | Transition I (n-π*) λmax (nm) | Transition II (π-π*) λmax (nm) |

|---|---|---|

| Carbon Tetrachloride | ~330 | ~290 |

| Ethanol | Not Observed | Shifted to shorter wavelength |

Pyridine N-oxide derivatives have been shown to exhibit fluorescence, particularly when their π-conjugated system is extended or when they form complexes. nih.gov The inherent electronic structure of the N-oxide group, with its charge-transfer character, can facilitate radiative decay from the excited state.

Research on other substituted pyridine N-oxides has demonstrated that the introduction of electron-donating groups can enhance fluorescence. While the methyl groups in this compound are weakly electron-donating, their effect on the fluorescence quantum yield is not straightforward to predict without experimental data. It is plausible that this compound may exhibit weak fluorescence, or that its fluorescence could be enhanced upon coordination to a Lewis acid, a phenomenon observed for other pyridine N-oxide derivatives. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

While a crystal structure for this compound is not currently available in the public domain, its solid-state architecture can be predicted based on the known structures of related compounds. X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as revealing the nature of intermolecular interactions in the crystal lattice.

The geometry of the pyridine ring in this compound is expected to be largely planar, although minor puckering can occur. The N-O bond length in pyridine N-oxides is a key parameter, typically falling in the range of 1.29 to 1.35 Å, indicative of a bond order greater than one. The C-Br bond length is expected to be in the typical range for an sp²-hybridized carbon bonded to a bromine atom, approximately 1.85-1.90 Å. The C-C and C-N bond lengths within the pyridine ring will be intermediate between single and double bonds, reflecting the aromatic character of the ring. The bond angles within the ring will deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the heteroatom and the various substituents. Table 3 provides expected bond lengths and angles for this compound based on data from analogous structures.

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| N-O Bond Length | 1.29 - 1.35 Å |

| C-Br Bond Length | 1.85 - 1.90 Å |

| C-C (ring) Bond Length | 1.37 - 1.40 Å |

| C-N (ring) Bond Length | 1.34 - 1.38 Å |

| C-N-C Bond Angle | ~118° - 122° |

| C-C-C Bond Angle | ~118° - 121° |

In the solid state, molecules of this compound are likely to engage in a variety of intermolecular interactions that will dictate the crystal packing. The N-oxide oxygen atom is a potent hydrogen bond acceptor, and in the absence of strong hydrogen bond donors, it can participate in weaker C-H···O hydrogen bonds with the methyl or ring hydrogens of neighboring molecules.

Of particular interest is the potential for halogen bonding. The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can interact favorably with a region of negative electrostatic potential on an adjacent molecule. nih.gov The N-oxide oxygen atom, being electron-rich, is an excellent halogen bond acceptor. Therefore, it is highly probable that strong C-Br···O=N halogen bonds will be a prominent feature in the crystal structure of this compound, influencing its supramolecular assembly. researchgate.net These interactions are directional and can lead to the formation of well-defined one-, two-, or three-dimensional networks.

Crystallographic Data for Brominated Pyridine N-Oxides

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography is the definitive method for determining such structures. To date, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the specific crystal structure of this compound has not yet been experimentally determined and deposited.

However, the analysis of structurally related brominated pyridine N-oxides provides valuable insights into the expected molecular geometry and intermolecular interactions that might be present in the crystal lattice of this compound. The crystallographic data for these analogous compounds offer a basis for understanding how the bromine substituent and the N-oxide functional group influence the packing of these heterocyclic systems.

A pertinent example for which detailed crystallographic data is available is 3-bromopyridine (B30812) N-oxide. The structural parameters for this compound have been determined and provide a useful point of comparison.

Below is a table summarizing the key crystallographic data for 3-bromopyridine N-oxide:

| Compound Name | 3-bromopyridine N-oxide |

| Chemical Formula | C5H4BrNO |

| Formula Weight | 174.00 |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 7.832(5) |

| b (Å) | 18.398(10) |

| c (Å) | 8.298(5) |

| α (°) | 90 |

| β (°) | 92.906(5) |

| γ (°) | 90 |

| Volume (ų) | 1194.2(12) |

| Z | 8 |

| Temperature (K) | 173 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC).

The crystal structure of 3-bromopyridine N-oxide reveals a monoclinic crystal system with the space group P 21/n. The presence of eight molecules (Z=8) in the unit cell indicates a relatively complex packing arrangement. It is noteworthy that in the asymmetric unit of 3-bromopyridine N-oxide, there are two independent molecules that are related by a pseudo-inversion center. These molecules are nearly planar.

Further research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis is required to elucidate its precise crystal structure and to confirm these structural hypotheses. Such data would be invaluable for computational modeling and for a deeper understanding of the structure-property relationships within this class of compounds.

Computational Chemistry and Quantum Mechanical Investigations of 4 Bromo 3,5 Dimethylpyridine 1 Oxide

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Modern computational chemistry provides powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost. For 4-Bromo-3,5-dimethylpyridine (B1290125) 1-oxide, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The energetics of the molecule, including its total electronic energy and heat of formation, would also be calculated. These values are crucial for assessing the molecule's thermodynamic stability. Different functionals and basis sets within the DFT framework would be tested to ensure the reliability of the calculated properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For 4-Bromo-3,5-dimethylpyridine 1-oxide, the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The presence of the electron-withdrawing bromine atom and electron-donating methyl groups would significantly influence the energies and localizations of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Pyridine (B92270) N-Oxide

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.25 |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Charge Distribution, Electrostatic Potential (ESP) Surfaces, and Resonance Contributions

The distribution of electron density within this compound would be analyzed to understand its polarity and intermolecular interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom.

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the N-oxide group is expected to be a region of high negative potential.

Thermochemical and Energetic Analysis

Beyond the electronic structure, computational methods can provide valuable insights into the thermochemical and energetic properties of a molecule.

Resonance Energy and Aromaticity Assessment

The aromaticity of the pyridine ring in this compound would be assessed using various computational methods. Aromaticity is a key factor in the stability and reactivity of cyclic conjugated systems. Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Aromatic Stabilization Energy (ASE) would be calculated to quantify the degree of aromaticity. The presence of the N-oxide group and the substituents can modulate the aromatic character of the pyridine ring. The resonance energy, which is the extra stability gained through electron delocalization, would also be calculated to provide a thermodynamic measure of its aromaticity.

Reaction Mechanism Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of transformation pathways. For derivatives of pyridine N-oxide, these studies clarify the roles of catalysts, reagents, and the intrinsic properties of the molecule in determining reaction outcomes.

The reactivity of the pyridine N-oxide ring is significantly influenced by the N-oxide group, which can direct both electrophilic and nucleophilic substitutions. youtube.com Computational studies, typically employing Density Functional Theory (DFT), are crucial for identifying and characterizing the transition states of reactions involving this compound.

Transformation pathways for pyridine N-oxides often involve an initial activation step where an electrophile coordinates to the oxygen atom. researchgate.net This activation enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. researchgate.net For instance, in halogenation reactions, an activating agent like oxalyl chloride or p-toluenesulfonic anhydride (B1165640) is used. researchgate.nettcichemicals.com DFT calculations can model the geometry and energy of the transition state for the subsequent nucleophilic addition of a halide anion. These models reveal the structural changes as the reaction progresses from the activated complex to the intermediate adduct.

Similarly, in metal-catalyzed reactions like direct arylations, computational modeling can elucidate the mechanism of C-H activation. fu-berlin.de These calculations can characterize the transition states for steps such as oxidative addition, concerted metalation-deprotonation, and reductive elimination, providing a detailed picture of the catalytic cycle. For this compound, such models would predict how the electronic effects of the bromo and methyl groups influence the stability of transition states and, consequently, the regioselectivity of the reaction.

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct detailed energy profiles for various reaction pathways. These profiles are essential for understanding reaction kinetics and thermodynamics.

For non-catalytic reactions, such as nucleophilic substitution with Grignard reagents, energy profiles can explain the observed regio- and stereoselectivity. researchgate.net The calculations would map the energy landscape for the addition of the nucleophile to the activated pyridine N-oxide, followed by subsequent elimination steps.

In catalytic processes, DFT calculations can compare the energy barriers of different proposed mechanisms. For example, in the palladium-catalyzed direct arylation of pyridine N-oxides, different pathways for C-H bond cleavage may be operative. fu-berlin.de Energy profiles can determine the rate-limiting step of the reaction, which could be the C-H activation or a subsequent step in the catalytic cycle. fu-berlin.de These profiles can also rationalize the observed substrate dependence, such as why electron-poor pyridine N-oxides sometimes exhibit higher reactivity than electron-rich ones. fu-berlin.de For this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating methyl groups would be a key factor in shaping the energy profiles of its reactions.

Basicity and Protonation Studies of Pyridine N-Oxides

The basicity of pyridine N-oxides is a fundamental property that governs their behavior in chemical reactions and biological systems. Computational methods provide a robust framework for quantifying basicity through pKa calculations and for comparing gas-phase and solution-phase properties.

The pKa of a molecule is a measure of its acidity in solution. For pyridine N-oxides, protonation occurs at the oxygen atom. The basicity of the parent pyridine N-oxide is significantly lower than that of pyridine itself (the pKa of the conjugate acid is approximately 0.8 for pyridine N-oxide versus 5.2 for pyridine). scripps.eduwikipedia.org

Theoretical calculations of pKa values for pyridine and its N-oxide derivatives can be performed using thermodynamic cycles combined with quantum chemical calculations. nih.govacs.org Methods like DFT (e.g., B3LYP, M06-2X) are used to compute the gas-phase free energies, which are then combined with solvation free energies calculated using a continuum solvent model like the Polarizable Continuum Model (PCM). nih.govacs.org These theoretical pKa values can be correlated with experimental data, and studies have shown excellent agreement, with correlation coefficients (R²) often exceeding 0.9. acs.org The accuracy of these predictions can be sensitive to the computational model and parameters used. acs.org For this compound, the electron-withdrawing inductive effect of the bromine atom at the 4-position is expected to decrease its basicity relative to the unsubstituted pyridine N-oxide. Conversely, the two methyl groups at the 3- and 5-positions exert an electron-donating effect, which would increase basicity. Computational pKa calculations can precisely quantify the net result of these opposing electronic influences.

| Compound | Substituent Effects | Expected pKa (Relative to Pyridine N-Oxide) |

|---|---|---|

| Pyridine N-Oxide | Reference | ~0.8 |

| This compound | -I (Br), +I (2x CH3) | Predicted to be slightly different from the reference due to competing electronic effects. |

Basicity can be fundamentally different in the gas phase compared to in solution due to the absence of solvent effects. Gas-phase basicity (GB) and proton affinity (PA) are intrinsic measures of a molecule's ability to accept a proton. These values can be computed directly from the enthalpy and free energy changes of the protonation reaction in the gas phase. nih.govacs.org

Computational studies have shown that while trends in basicity are often similar between the gas phase and solution, the magnitude of substituent effects can differ significantly. nih.gov Solvation stabilizes charged species, so the energetic cost of protonation is different in solution compared to the gas phase. Theoretical models allow for a direct comparison of these environments. For pyridine N-oxides, DFT calculations of GB and PA values can be compared with pKa values calculated in different solvents (e.g., water, acetonitrile) to understand the influence of the medium on basicity. nih.govacs.org Generally, basicity is found to be better described computationally in the gas phase than in water, where complex solvent interactions come into play. nih.gov

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, methods like DFT can be used to calculate NMR chemical shifts, infrared vibrational frequencies, and other spectral properties.

Modern computational workflows often use DFT methods, such as B3LYP or M06, with appropriate basis sets (e.g., 6-31G(d,p) or larger) for geometry optimization. nih.govnih.gov Following optimization, the same or a different level of theory can be used to calculate spectroscopic properties.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic shielding tensors. These calculated shielding values can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra. While a specific calculated spectrum for this compound is not available in the literature, the methodology is well-established. For the symmetrically substituted this compound, ¹H NMR calculations would predict a single environment for the two equivalent methyl groups and a single environment for the two equivalent aromatic protons at the C2 and C6 positions.

Infrared (IR) spectroscopy parameters can also be predicted computationally. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. nih.govresearchgate.net These calculated frequencies are often systematically scaled to better match experimental spectra, accounting for anharmonicity and other model deficiencies. This allows for the assignment of observed IR bands to specific molecular vibrations, such as C-H stretches, C=C/C=N ring vibrations, and the characteristic N-O stretching frequency.

| Spectroscopic Technique | Computational Method | Predicted Parameters for this compound |

|---|---|---|

| ¹H NMR | DFT/GIAO | Chemical shifts for methyl protons and C2/C6 ring protons. |

| ¹³C NMR | DFT/GIAO | Chemical shifts for all unique carbon atoms in the molecule. |

| IR Spectroscopy | DFT (Harmonic Frequencies) | Vibrational frequencies for N-O stretch, C-Br stretch, ring modes, etc. |

Advanced Applications of Pyridine N Oxides in Contemporary Organic Synthesis and Materials Science

Pyridine (B92270) N-Oxides as Ligands in Metal Complexation and Catalysis

There is a lack of specific documented evidence for the use of 4-Bromo-3,5-dimethylpyridine (B1290125) 1-oxide as a catalyst in organic transformations such as oxidation, cross-coupling, allylation, or nitroaldol reactions. The catalytic applications that are well-established for other pyridine derivatives, like 4-(Dimethylamino)pyridine (DMAP), have not been specifically reported for 4-Bromo-3,5-dimethylpyridine 1-oxide. thieme-connect.de

Pyridine N-Oxides as Reactants and Intermediates in Complex Molecule Synthesis

The primary and well-documented application of this compound is as a key reactant and intermediate in multi-step organic synthesis.

This compound serves as a valuable building block, primarily synthesized for subsequent functionalization. Its preparation involves the direct bromination of 3,5-dimethylpyridine (B147111) 1-oxide. This reaction is typically carried out using bromine in a protic solvent like glacial acetic acid, which yields the desired 4-bromo product in good yield. thieme-connect.de The presence of the bromo group at the 4-position, activated by the N-oxide functionality, makes it a versatile handle for introducing other molecular fragments.

The synthetic utility of the bromo group in this compound allows for its participation in various coupling reactions. Although detailed studies on its broad reactivity are limited, its structure is amenable to reactions such as Suzuki and Hiyama cross-couplings, which would enable the formation of carbon-carbon bonds at the 4-position, thus leading to a diverse range of substituted pyridine derivatives.

A significant application of this compound is its role as a crucial intermediate in the synthesis of pharmaceutically active compounds. Notably, it has been used in the development of azepine inhibitors of Janus kinases (JAKs). i.moscowi.moscow JAKs are a family of enzymes that play a critical role in cell signaling pathways implicated in immune responses and cell growth. Inhibitors of these enzymes are investigated for the treatment of autoimmune diseases, inflammatory conditions, and cancers.

In the synthesis of these complex inhibitors, this compound is prepared as a key intermediate. The synthesis, as described in patent literature, involves the reaction of 3,5-dimethylpyridine 1-oxide with bromine and a catalyst in acetic acid. i.moscowi.moscow This intermediate is then used in subsequent steps to construct the final complex azepine-based molecular architecture.

The table below outlines a typical synthesis of this important pharmaceutical precursor.

Table 1: Synthesis of this compound

| Reactant | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethylpyridine 1-oxide | Bromine (Br₂), Thallium(III) triacetate | Acetic Acid | Heated at 60°C | This compound | i.moscowi.moscow |

N-Oxide Functionality in Tunable Reactivity and Selectivity in Organic Reactions

While the N-oxide group in pyridine N-oxides is generally known to influence the electronics and reactivity of the pyridine ring, specific research detailing how this functionality tunes the reactivity and selectivity of this compound is not available in the current scientific literature. The N-oxide makes the ring more electron-rich at the 2- and 4-positions, facilitating electrophilic substitution, which is exemplified by its own synthesis via bromination at the 4-position. thieme-connect.de However, quantitative studies or specific applications leveraging this tunable reactivity for selective transformations involving this particular compound have not been reported.

Emerging Applications in Photoinduced Reactions and Radical Chemistry

The chemistry of pyridine N-oxides has recently expanded into the domain of photocatalysis, where they serve as versatile precursors for generating reactive radical species. rsc.org Single-electron oxidation of pyridine N-oxides under photoredox catalysis conditions can produce electrophilic N-oxy radicals. acs.org These oxygen-centered radicals are effective hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from strong, unactivated aliphatic C–H bonds. nih.gov This process generates alkyl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the functionalization of heteroarenes or addition to olefins. rsc.orgnih.gov

The reactivity and selectivity of the N-oxy radical can be finely tuned by modifying the substituents on the pyridine ring. nih.gov For this compound, the electronic properties of the substituents are expected to influence its role in these transformations. The two methyl groups at the 3- and 5-positions are electron-donating, which would affect the oxidation potential of the N-oxide and the stability of the resulting N-oxy radical. The bromine atom at the 4-position, being electron-withdrawing, would also modulate these properties. While specific photochemical studies involving this compound are not extensively documented, the general reactivity of substituted pyridine N-oxides suggests its potential as a tunable HAT catalyst. chemrxiv.org

The formation of an electron-donor-acceptor (EDA) complex between a substrate and a pyridine N-oxide can, in some cases, even preclude the need for an external photocatalyst, allowing for direct photoinduced functionalization. rsc.org Furthermore, pyridine N-oxide derivatives have been engineered to undergo photoinduced N–O bond fragmentation, providing a pathway to generate carbon-centered radicals from precursors like carboxylic acids. rsc.org This growing body of research highlights the significant potential of pyridine N-oxides, including this compound, as key components in modern synthetic methods driven by light.

A summary of the general scheme for pyridine N-oxide mediated C-H alkylation is presented below.